molecular formula C41H35NO17 B15143131 [(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B15143131
M. Wt: 813.7 g/mol
InChI Key: BCSJUWCHUHFYSN-KUBLXMLFSA-N
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Description

The compound [(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate is a complex organic molecule with multiple hydroxyl groups and a chromen structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the chromen structure and the attachment of various hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of acidic or basic catalysts can facilitate the formation of the chromen ring, while oxidizing agents may be used to introduce hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Common Reagents and Conditions:
  • Oxidizing Agents : Potassium permanganate, chromium trioxide.
  • Reducing Agents : Hydrogen gas, metal catalysts (e.g., palladium on carbon).
  • Substitution Reagents : Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction could produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: What sets this compound apart is its unique combination of hydroxyl groups and chromen structure, which may enhance its bioavailability and efficacy compared to similar compounds .

Properties

Molecular Formula

C41H35NO17

Molecular Weight

813.7 g/mol

IUPAC Name

[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H35NO17/c1-42-21(2-3-32(42)52)34-24(46)13-23(45)20-11-29(51)39(59-40(20)34)18-10-28(50)37(55)33-17(18)4-14(5-27(49)36(33)54)38-31(12-19-22(44)8-16(43)9-30(19)57-38)58-41(56)15-6-25(47)35(53)26(48)7-15/h4-10,13,21,29,31,38-39,43-48,50-51,53,55H,2-3,11-12H2,1H3,(H,49,54)/t21?,29-,31-,38?,39?/m1/s1

InChI Key

BCSJUWCHUHFYSN-KUBLXMLFSA-N

Isomeric SMILES

CN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6[C@@H](CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O)O

Canonical SMILES

CN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6C(CC7=C(C=C(C=C7O6)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O)O

Origin of Product

United States

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